3-acetylbenzenesulfonyl Chloride

説明

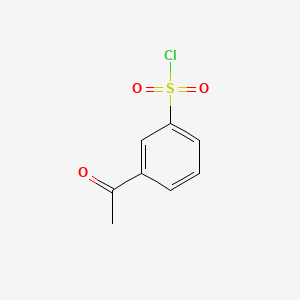

Structure

3D Structure

特性

IUPAC Name |

3-acetylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMBNEIGZOCPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373317 | |

| Record name | 3-acetylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73035-16-2 | |

| Record name | 3-acetylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetylbenzenesulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the simultaneous introduction of a sulfonyl chloride group onto the aromatic ring of a precursor molecule. This is a common and often efficient method for the synthesis of aryl sulfonyl chlorides.

Chlorosulfonic Acid-Mediated Synthesis

The most prevalent method for the industrial-scale production of 3-acetylbenzenesulfonyl chloride is the direct reaction of acetophenone (B1666503) with chlorosulfonic acid. In this electrophilic aromatic substitution reaction, chlorosulfonic acid serves as both the sulfonating and chlorinating agent. The acetyl group on the benzene (B151609) ring is a meta-directing group, which selectively guides the incoming sulfonyl chloride group to the 3-position. This process is known for its high efficiency, often achieving yields of 90-95% under optimized industrial conditions. A significant excess of chlorosulfonic acid is typically used to drive the reaction to completion and to act as a solvent. orgsyn.orgnih.gov The reaction is generally initiated at a low temperature, around 12-15°C, and then heated to approximately 60°C to ensure the reaction is complete. orgsyn.org

Alternative Chlorinating Agents in Benzenesulfonyl Chloride Formation

While chlorosulfonic acid is highly effective, other chlorinating agents can also be employed for the synthesis of benzenesulfonyl chlorides, often in a two-step process. These alternatives are particularly useful in laboratory settings where the handling of large quantities of chlorosulfonic acid may be less desirable.

Commonly used chlorinating agents include:

Phosphorus pentachloride (PCl₅): This reagent can convert benzenesulfonic acids or their salts into the corresponding sulfonyl chloride. orgsyn.org The reaction is typically carried out by heating a mixture of the sulfonic acid salt and PCl₅. orgsyn.org

Thionyl chloride (SOCl₂): Similar to PCl₅, thionyl chloride is effective in converting sulfonic acids to sulfonyl chlorides.

Sulfuryl chloride (SO₂Cl₂): This reagent can also be used for the chlorination of sulfonic acids.

Influence of Reaction Conditions on Selectivity and Yield

The success of the chlorosulfonation reaction is highly dependent on carefully controlled reaction conditions to maximize yield and selectivity while minimizing the formation of byproducts.

Key parameters that influence the outcome include:

Temperature: The reaction is typically initiated at a low temperature and then gradually heated. For instance, in the synthesis of p-acetaminobenzenesulfonyl chloride, the mixture is often cooled initially and then heated to around 60°C for a couple of hours. orgsyn.org Maintaining the temperature within a specific range, such as 20-25°C during the addition of the aromatic compound to chlorosulfonic acid, is crucial to prevent the formation of unwanted byproducts like diphenyl sulfone. orgsyn.org

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the chlorosulfonation. Heating the reaction mixture for a set period, for example, two hours at 60°C, is a common practice. orgsyn.org

Molar Ratio of Reactants: The ratio of the aromatic substrate to the chlorosulfonating agent is a critical factor. A significant excess of chlorosulfonic acid is often used to ensure complete conversion of the starting material. orgsyn.orgnih.gov

Moisture Control: The presence of water can lead to the hydrolysis of the sulfonyl chloride product back to the sulfonic acid. Therefore, carrying out the reaction under anhydrous conditions is important for achieving high yields.

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound involve the transformation of a pre-functionalized benzene ring. These routes offer alternative strategies, particularly when direct chlorosulfonation is not feasible or desired.

Conversion from Benzenesulfonic Acid Derivatives (e.g., Sodium Salts)

An alternative to the direct chlorosulfonation of acetophenone is a two-step process that begins with the sulfonation of acetophenone to form 3-acetylbenzenesulfonic acid. This intermediate is then converted to the desired sulfonyl chloride. This method is often preferred for smaller-scale laboratory syntheses. The chlorination of the sulfonic acid can be achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This two-step approach can yield the final product in the range of 75-85%. Similarly, the sodium salt of benzenesulfonic acid can be reacted with phosphorus pentachloride or phosphorus oxychloride to produce benzenesulfonyl chloride. orgsyn.org

Diazotization and Sulfonyl Halide Formation

Another indirect route involves the diazotization of an appropriate aniline (B41778) derivative, followed by a reaction to introduce the sulfonyl chloride group. This method, a modification of the Sandmeyer reaction, offers excellent regiocontrol as the position of the sulfonyl chloride is determined by the starting aniline. durham.ac.uk The process typically involves treating the aniline with a nitrite (B80452) source in an acidic medium to form a diazonium salt. durham.ac.ukgoogle.com This diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride, to yield the arylsulfonyl chloride. durham.ac.ukgoogle.com This pathway is particularly valuable due to the wide availability and low cost of aniline starting materials. durham.ac.uk

Data Tables

Table 1: Comparison of Synthetic Methods for this compound and Related Compounds

| Synthetic Method | Starting Material | Reagents | Typical Yield | Key Features |

| Direct Chlorosulfonation | Acetophenone | Chlorosulfonic acid | 90-95% | High yield, suitable for industrial scale. |

| Two-Step Process | Acetophenone | 1. Concentrated sulfuric acid or sulfur trioxide2. PCl₅ or SOCl₂ | 75-85% | Good for laboratory scale, avoids large excess of chlorosulfonic acid. |

| Diazotization | 3-Aminoacetophenone | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Variable | Excellent regiocontrol. durham.ac.uk |

Oxidative Routes from Thiophenols or Disulfides

The direct conversion of thiophenols and disulfides to sulfonyl chlorides via oxidation is an effective and often more environmentally benign approach compared to traditional methods. This transformation involves the oxidation of the sulfur atom and subsequent chlorination.

A prominent green chemistry approach involves the oxyhalogenation of thiols and disulfides using potassium peroxymonosulfate (B1194676) (known as Oxone) in the presence of a chloride source, such as potassium chloride (KCl), with water as the solvent. rsc.org This method is notable for its simplicity, rapid reaction times, and use of an environmentally safe solvent.

The likely precursor for this compound in this route would be 3-acetylthiophenol or its corresponding disulfide, 3,3'-diacetyldiphenyl disulfide. The general mechanism involves the oxidation of the thiol (or disulfide) by Oxone to form a sulfonate salt intermediate. This intermediate then reacts with the in-situ generated electrophilic chlorine species to yield the final sulfonyl chloride. Symmetrical disulfides undergo efficient oxyhalogenation with two equivalents of Oxone and two equivalents of KCl in water at room temperature, producing sulfonyl chlorides in high yields. rsc.org

The reaction can be generalized as follows:

For Thiophenols: Ar-SH + Oxidizing Agent + Cl⁻ → Ar-SO₂Cl

For Disulfides: Ar-S-S-Ar + Oxidizing Agent + Cl⁻ → 2 Ar-SO₂Cl

Below is a table illustrating the effectiveness of the Oxone-KCl system on various substituted thiols and disulfides, demonstrating the versatility of this method.

| Entry | Substrate (Thiol/Disulfide) | Time (min) | Yield (%) |

| 1 | 4-Fluorothiophenol | 15 | 94 |

| 2 | 4-Chlorothiophenol | 15 | 98 |

| 3 | 4-Bromothiophenol | 15 | 96 |

| 4 | 4-Methylthiophenol | 15 | 95 |

| 5 | Bis(4-chlorophenyl) disulfide | 20 | 96 |

| 6 | Bis(4-methoxyphenyl) disulfide | 25 | 92 |

| Data derived from studies on various substrates using an Oxone-KCl system in water, indicating typical reaction efficiencies. rsc.org |

Another oxidative method involves the use of sodium hypochlorite (B82951) (bleach) in a biphasic system. For instance, a thiol can be oxidized using bleach in the presence of hydrochloric acid in a dichloromethane/water mixture at low temperatures. rsc.org This approach, while effective, requires careful temperature control and the use of a chlorinated organic solvent.

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Efforts to optimize the synthesis of this compound are driven by the need for higher efficiency, increased safety, and reduced environmental impact. These considerations have led to the development of greener synthetic routes and the refinement of existing industrial processes.

Traditional synthesis methods, such as the reaction of benzene derivatives with chlorosulfonic acid, are highly effective but pose significant hazards due to the corrosive and reactive nature of the reagent. orgsyn.orgmdpi.com Similarly, the use of phosphorus pentachloride or thionyl chloride to convert sulfonic acids to sulfonyl chlorides generates substantial waste. orgsyn.org Green chemistry principles aim to mitigate these issues.

A key development in this area is the use of N-Chlorosuccinimide (NCS) as a chlorinating agent in conjunction with an oxidation step. organic-chemistry.orgresearchgate.net This reagent is safer to handle than chlorine gas or chlorosulfonic acid. A particularly innovative and sustainable method involves the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, which can be prepared from the corresponding thiols. researchgate.netorganic-chemistry.org The reaction proceeds via chlorosulfonation with NCS under mild conditions. organic-chemistry.org A significant advantage of this process is that the byproduct, succinimide, is water-soluble and can be recovered from the aqueous phase and subsequently re-oxidized back to NCS using sodium hypochlorite, creating a recyclable and sustainable process. organic-chemistry.orgresearchgate.net

The benefits of these green methodologies are summarized below:

| Feature | Traditional Method (e.g., Chlorosulfonic Acid) | Green Alternative (e.g., Oxone/Water or NCS) |

| Solvent | Often requires harsh conditions or organic solvents. | Water can be used as a solvent. rsc.org |

| Reagents | Highly corrosive and hazardous (e.g., HSO₃Cl, PCl₅). orgsyn.org | Milder and safer reagents (e.g., Oxone, NCS). rsc.orgorganic-chemistry.org |

| Byproducts | Generates significant acidic and/or toxic waste. researchgate.net | Can produce recyclable byproducts (e.g., succinimide). organic-chemistry.orgresearchgate.net |

| Safety | High risk of exothermic reactions and hazardous fumes. mdpi.com | Improved operational safety and simpler handling. organic-chemistry.org |

| Conditions | Often requires very low or high temperatures. orgsyn.orgmdpi.com | Often proceeds under mild, ambient temperature conditions. rsc.org |

From an industrial perspective, process optimization also involves shifting from batch to continuous manufacturing. mdpi.com For reactions like chlorosulfonation that are highly exothermic, continuous flow reactors offer superior temperature control, enhanced safety, and improved consistency. Design of Experiments (DOE) is a valuable tool used to optimize reaction conditions such as temperature, residence time, and reagent stoichiometry, leading to increased yield and purity while minimizing waste and the risks associated with large-scale batch production. mdpi.com The use of an organic co-solvent during product precipitation can also reduce the large volumes of water typically required for quenching and isolation, further improving the process's environmental footprint. mdpi.com

Reactivity and Reaction Mechanisms of 3 Acetylbenzenesulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 3-acetylbenzenesulfonyl chloride serves as a strong electrophilic center. This pronounced electrophilicity is a consequence of the cumulative electron-withdrawing effects of the atoms bonded to the sulfur. fiveable.mepearson.com

Oxygen Atoms : The two oxygen atoms are highly electronegative and are attached to the sulfur atom via double bonds. They strongly pull electron density away from the sulfur. pearson.com

Chlorine Atom : The chlorine atom, also electronegative, further withdraws electron density from the sulfur atom through an inductive effect. pearson.com

This substantial polarization of the S=O and S-Cl bonds results in a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. pearson.com The reactivity of sulfonyl chlorides is driven by this electron deficiency at the sulfur center and the fact that the chloride ion is a good leaving group. fiveable.me This inherent reactivity allows for a variety of nucleophilic substitution reactions. smolecule.comfiveable.me

Nucleophilic Substitution at the Sulfonyl Sulfur (SₙS)

The characteristic reaction of this compound is nucleophilic substitution at the tetracoordinate sulfur atom. These reactions are more complex than substitutions at a typical sp³-hybridized carbon atom. nih.gov Investigations into the mechanisms of these substitutions on sulfonyl chlorides reveal two primary pathways: a concerted, Sₙ2-type mechanism and a stepwise, addition-elimination (A-E) mechanism. mdpi.com

For many arenesulfonyl chlorides, nucleophilic substitution is believed to proceed through a concerted, bimolecular (Sₙ2-type) pathway. nih.govnih.govresearchgate.net This mechanism involves a single, synchronous step where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. mdpi.com The process moves through a single trigonal bipyramidal transition state without the formation of a stable intermediate. nih.govmdpi.com This pathway is often dominant in the solvolysis of arenesulfonyl chlorides. nih.govresearchgate.net

Alternatively, the substitution can occur via a stepwise addition-elimination (A-E) mechanism. mdpi.com This pathway involves two distinct steps:

Addition : The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a hypervalent, pentacoordinate intermediate known as a sulfurane (or trigonal bipyramidal intermediate, TBPI). nih.govmdpi.commdpi.com

Elimination : This short-lived intermediate then collapses, ejecting the chloride leaving group to yield the final substitution product. nih.gov

While sulfurane intermediates have not been directly detected experimentally in these specific reactions, their potential formation is a key point of mechanistic discussion. mdpi.com Distinguishing definitively between a concerted Sₙ2 displacement and a stepwise A-E mechanism can be challenging, particularly when the reaction proceeds with an inversion of stereochemical configuration. mdpi.com

Table 1: Comparison of Sₙ2-type and Addition-Elimination (A-E) Mechanisms at Sulfonyl Sulfur

| Feature | Concerted (Sₙ2-type) Mechanism | Addition-Elimination (A-E) Mechanism |

| Number of Steps | One | Two (Addition then Elimination) |

| Intermediate | None (only a transition state) mdpi.com | Pentacoordinate sulfurane intermediate nih.govmdpi.com |

| Molecularity | Bimolecular nih.gov | Stepwise, typically bimolecular overall |

| Energy Profile | Single energy barrier | Two energy barriers with an intermediate |

Influence of the Acetyl Group on Reactivity and Regioselectivity

The acetyl group at the meta-position of the benzene (B151609) ring significantly influences the reactivity of the sulfonyl chloride group, primarily through its electronic effects.

The acetyl group (–COCH₃) is a moderately deactivating, electron-withdrawing group. It exerts its influence through two main electronic effects:

Inductive Effect (-I) : The electronegative oxygen atom of the carbonyl group pulls electron density away from the aromatic ring through the sigma bond framework. This effect deshields the ring and the attached sulfonyl chloride group.

The net result of these electron-withdrawing effects is a decrease in electron density at the sulfur atom of the sulfonyl chloride group. This, in turn, enhances the sulfur's electrophilicity, making it more reactive toward nucleophiles. Kinetic studies on variously substituted arenesulfonyl chlorides have confirmed this trend; a Hammett plot for the chloride exchange reaction yielded a positive ρ-value of +2.02, indicating that the reaction is accelerated by electron-withdrawing substituents. nih.gov

Table 2: Electronic Effects of the Meta-Acetyl Group

| Electronic Effect | Description | Impact on Sulfonyl Group |

| Inductive (-I) | Withdrawal of electron density through sigma bonds by the electronegative carbonyl oxygen. | Increases the partial positive charge (electrophilicity) on the sulfur atom. |

| Resonance (-M) | Delocalization of pi electrons from the benzene ring onto the acetyl group. | Further reduces electron density on the ring, enhancing the inductive pull on the sulfonyl group. |

Steric effects play a crucial role in the reactivity of substituted arenesulfonyl chlorides, particularly for substituents in the ortho-position. nih.govnih.gov In some cases, ortho-alkyl groups have been observed to cause a counterintuitive "steric acceleration" due to the relief of ground-state strain upon forming the transition state. nih.govnih.gov

However, in this compound, the acetyl group is located at the meta-position, which is remote from the sulfonyl chloride reaction center. Consequently, the acetyl group does not impose any significant direct steric hindrance to the approach of a nucleophile toward the electrophilic sulfur atom. Its influence on the molecule's reactivity is, therefore, overwhelmingly electronic rather than steric. The regioselectivity of reactions involving this compound is determined by the position of the sulfonyl chloride group, as it is the site of nucleophilic attack.

Reactions with Key Nucleophiles

This compound is characterized by a highly electrophilic sulfur atom within its sulfonyl chloride group (-SO₂Cl). This electrophilicity is the primary driver of its reactivity towards a variety of nucleophiles. The presence of both the electron-withdrawing acetyl group and the chlorine atom enhances the positive charge on the sulfur atom, making it a prime target for nucleophilic attack. This section explores the reactions of this compound with essential nucleophiles: amines, alcohols, and water.

The reaction between this compound and primary or secondary amines is a cornerstone of sulfonamide synthesis. ucl.ac.uk This reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen by a base (often a second equivalent of the amine or an added base like pyridine or triethylamine) yields the stable sulfonamide and a hydrochloride salt. cbijournal.comlibretexts.org

The general mechanism can be described in two main stages: an addition stage followed by an elimination stage. chemguide.co.uk

Nucleophilic Attack: The amine's lone pair of electrons attacks the electron-deficient sulfur atom. This forms a transient intermediate where a new S-N bond is formed, and the electrons from the S=O double bond may shift to the oxygen.

Elimination: The intermediate collapses, reforming the S=O bond and expelling the chloride ion as a good leaving group. A base then removes the proton from the nitrogen atom to give the final sulfonamide product.

The reaction is typically rapid and exothermic. The choice of solvent and base is crucial for optimizing the reaction conditions and yield. cbijournal.com While specific studies on this compound are not extensively detailed, the reactivity is analogous to other benzenesulfonyl chlorides. scilit.comresearchgate.net

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Benzenesulfonyl Chloride | Pyridine | Not Specified | 0-25 | 100 | cbijournal.com |

| Aniline | Benzenesulfonyl Chloride | Triethylamine (TEA) | THF | RT | 86 | cbijournal.com |

| Dibutylamine | Benzenesulfonyl Chloride | NaOH (1.0 M) | Water | RT | 94 | scilit.com |

| 1-Octylamine | Benzenesulfonyl Chloride | NaOH (1.0 M) | Water | RT | 98 | scilit.com |

This compound reacts with alcohols in the presence of a base, typically pyridine, to form sulfonate esters. ubc.ca This reaction is a fundamental method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. Primary and secondary alcohols are most commonly used in this reaction. ubc.ca

The mechanism is analogous to the reaction with amines and other acyl chlorides. libretexts.orgchemguide.co.uk It involves a nucleophilic addition-elimination pathway.

Nucleophilic Attack: A lone pair of electrons from the alcohol's oxygen atom attacks the electrophilic sulfur atom of the this compound. chemguide.co.uk

Intermediate Formation: A transient intermediate is formed.

Elimination: The intermediate collapses, expelling the chloride ion. The base (e.g., pyridine) then deprotonates the oxonium ion to yield the neutral sulfonate ester and pyridinium hydrochloride. ubc.ca

The reaction is generally efficient and provides a stable, often crystalline, product that can be easily purified. Sulfonate esters are valuable intermediates in organic synthesis. researchgate.net

| Alcohol | Sulfonyl Chloride | Base | Product Type | Key Feature |

|---|---|---|---|---|

| Ethanol | Ethanoyl Chloride (Acyl Chloride) | None (Reacts directly) | Ester (Ethyl ethanoate) | Exothermic reaction, produces HCl gas. libretexts.org |

| Primary/Secondary Alcohols | p-Toluenesulfonyl chloride | Pyridine | Sulfonate Ester (Tosylate) | Activates OH group into a good leaving group. ubc.ca |

| Methanol | Propionyl Chloride (Acyl Chloride) | Not Specified | Ester | Mechanism involves nucleophilic attack by alcohol. youtube.com |

| 3-Hydroxyflavone | Tosyl chloride, Mesyl chloride | Not Specified | Sulfonate Ester | Synthesis of biologically active sulfonate esters. researchgate.net |

Like most sulfonyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis. fishersci.ca The reaction with water leads to the formation of the corresponding 3-acetylbenzenesulfonic acid and hydrochloric acid. The relative ease of hydrolysis for sulfonyl chlorides is generally high compared to other organic chlorides like alkyl chlorides. savemyexams.com

The mechanism of hydrolysis for arenesulfonyl chlorides can be complex and may proceed through different pathways depending on the reaction conditions and the substituents on the aromatic ring. researchgate.net Research suggests that the hydrolysis can occur via an addition-elimination mechanism (SₐN), potentially involving a pentacoordinate sulfur intermediate. researchgate.net

Two potential pathways for the hydrolysis of arenesulfonyl chlorides have been proposed:

A pathway involving a cyclic intermediate with a pentacoordinate sulfur atom formed with water molecules.

A pathway proceeding through an anionic intermediate, HO⁻SO₂(Cl)Ar(H₂O)n. researchgate.net

The presence of electron-withdrawing groups on the benzene ring can influence the rate and mechanism of hydrolysis. The process can also be catalyzed by components of the solvent mixture, such as dioxane in water-dioxane systems. researchgate.net Given its structure, the hydrolysis of this compound is an important consideration for its storage and handling, requiring a dry, well-ventilated environment. fishersci.ca

Applications of 3 Acetylbenzenesulfonyl Chloride in the Synthesis of Advanced Chemical Entities

Synthesis of Bioactive Sulfonamide Derivatives

The sulfonyl chloride moiety of 3-acetylbenzenesulfonyl chloride serves as a highly effective sulfonating agent, enabling the introduction of the sulfonyl group into various organic molecules. This reactivity is fundamental to the synthesis of sulfonamides, a class of compounds renowned for their wide-ranging pharmacological activities. smolecule.com

Incorporation into Heterocyclic Frameworks (e.g., Pyrazoles, Quinoline (B57606) Hybrids, Triazines, Thiophenes)

The versatility of this compound is particularly evident in its application in the synthesis of heterocyclic compounds, which are integral to the development of many pharmaceutical agents.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com While direct use of this compound in pyrazole ring formation is less common, it can be used to introduce the 3-acetylbenzenesulfonyl moiety onto a pre-formed pyrazole nucleus, leading to novel sulfonamide derivatives with potential biological activities. The general synthesis of pyrazoles often involves the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. mdpi.com

Quinoline Hybrids: Molecular hybridization is a prominent strategy in drug discovery, and this compound is a valuable reagent in this context. mdpi.com Quinoline-sulfonamide hybrids, for instance, have been synthesized and investigated for their potential as antimalarial agents. nih.govfarmaciajournal.com These hybrid molecules are typically formed by reacting an aminoquinoline with a benzenesulfonyl chloride derivative, such as this compound, to create a sulfonamide linkage. farmaciajournal.com This approach combines the pharmacophoric features of both the quinoline and sulfonamide moieties, potentially leading to enhanced efficacy or novel mechanisms of action. mdpi.com

Triazines: Cyanuric chloride is a common starting material for the synthesis of 1,3,5-triazine (B166579) derivatives through sequential nucleophilic substitution of its chlorine atoms. nih.govnih.gov this compound can be used to introduce the acetylbenzenesulfonyl group onto a triazine ring system by reacting it with an amino-substituted triazine. This leads to the formation of sulfonamide-triazine hybrids, which have been explored for their anticancer properties. nih.gov

Thiophenes: Thiophene derivatives are another important class of heterocyclic compounds in medicinal chemistry. The synthesis of thiophene-based sulfonamides can be achieved by reacting an aminothiophene with a sulfonyl chloride like this compound. For example, the Gewald protocol is a well-known method for synthesizing substituted thiophenes, which can then be further functionalized. acs.org

Exploration in Anti-Malarial Agent Development

The development of novel antimalarial agents is a critical area of research due to the emergence of drug-resistant strains of the malaria parasite. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. The hybridization of quinolines with sulfonamides represents a promising strategy to overcome resistance. mdpi.comnih.gov By incorporating the 3-acetylbenzenesulfonyl moiety into a quinoline structure, researchers aim to create new chemical entities with improved activity against both drug-sensitive and drug-resistant malaria parasites. mdpi.comnih.gov The sulfonamide group can modulate the physicochemical properties of the molecule and may introduce additional binding interactions with parasitic targets.

| Hybrid Class | Synthetic Strategy | Potential Advantage |

| Quinoline-Sulfonamide | Reaction of an aminoquinoline with this compound. farmaciajournal.com | Combination of pharmacophores to overcome drug resistance. mdpi.comnih.gov |

Contributions to Antibacterial and Antifungal Compound Discovery

Sulfonamides have a long-standing history as antibacterial agents. The incorporation of the 3-acetylbenzenesulfonyl group into various molecular scaffolds can lead to the discovery of new compounds with antibacterial and antifungal properties. smolecule.com The mechanism of action of many antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. By designing novel sulfonamide derivatives using this compound, it is possible to explore new chemical space and identify compounds with potent activity against a range of bacterial and fungal pathogens.

Precursor for Sulfonyl Fluorides and Other Sulfonyl Derivatives

This compound can serve as a starting material for the synthesis of other important sulfonyl derivatives, most notably sulfonyl fluorides. The conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410) is typically achieved through a halogen exchange reaction, often using a fluoride salt like potassium fluoride. Sulfonyl fluorides are valuable reagents in their own right, particularly in the context of "click chemistry" and for the development of chemical probes for biological systems. They exhibit different reactivity profiles compared to sulfonyl chlorides, which can be advantageous in certain synthetic applications.

Reagent in Complex Organic Transformations (e.g., Macrocyclization)

The reactivity of the sulfonyl chloride group makes this compound a useful reagent in more complex organic transformations, including macrocyclization reactions. Macrocycles are large ring structures that are of significant interest in drug discovery due to their ability to bind to challenging biological targets. The formation of these large rings is often a synthetic challenge. Sulfonyl chlorides can be employed in macrocyclization strategies, for instance, by reacting with two nucleophilic groups within the same molecule to form a cyclic sulfonamide. While direct examples of this compound in complex macrocyclization are not extensively documented in readily available literature, the principles of using sulfonyl chlorides in such transformations are well-established. For example, intramolecular reactions involving sulfonyl chlorides can be used to construct medium-sized rings and macrocycles.

Role in the Preparation of Thiophenols

The conversion of aryl sulfonyl chlorides to thiophenols is a fundamental transformation in organic synthesis, providing a crucial pathway to this important class of organosulfur compounds. Thiophenols serve as vital intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.com this compound is a valuable precursor in this context, with its sulfonyl chloride group being the reactive site for reduction to the corresponding thiol (mercaptan) group.

A primary challenge in the synthesis of 3-acetylthiophenol from its sulfonyl chloride precursor is the need for chemoselective reduction. The reducing agent must selectively target the sulfonyl chloride moiety without affecting the acetyl (ketone) group on the aromatic ring. Several synthetic methodologies have been developed to achieve this transformation, ranging from classical metal-based reductions to modern catalytic systems.

The reduction of benzenesulfonyl chlorides is a common method for preparing thiophenols. orgsyn.org Traditional approaches often employ strong reducing agents like zinc dust in the presence of an acid such as sulfuric acid. orgsyn.orggoogle.com While effective for simple, unsubstituted sulfonyl chlorides, this method's applicability is limited when other reducible functional groups, such as nitro or carbonyl groups, are present on the aromatic ring. orgsyn.org

More selective and milder reagents have been developed to address this limitation. For instance, triphenylphosphine (B44618) (PPh₃) has proven to be an effective reagent for the selective reduction of a sulfonyl chloride group in the presence of a strong electron-withdrawing nitro group. In one study, refluxing a substituted nitrobenzenesulfonyl chloride with triphenylphosphine in toluene (B28343) resulted in the formation of the corresponding thiophenol in up to 92% yield within minutes, demonstrating high chemoselectivity. nih.gov This suggests a similar selectivity could be expected in the presence of a ketone group like that in this compound. The reaction is advantageous as the by-product, triphenylphosphine oxide, can be easily removed through simple filtration over silica (B1680970) gel. nih.gov

Another advanced method involves catalytic transfer hydrogenation. A patented process describes the reduction of various substituted benzenesulfonyl chlorides using a palladium on carbon (Pd/C) catalyst in formic acid, with triphenylphosphine and iodine as additives. google.com This system effectively converts sulfonyl chlorides to thiophenols and is explicitly stated to be suitable for substrates bearing carbonyl groups, such as this compound. google.com The reaction proceeds under relatively mild conditions, typically at around 50°C. google.com

The table below summarizes and compares different reduction methods applicable to the synthesis of thiophenols from their corresponding sulfonyl chlorides.

Table 1: Comparison of Reduction Methods for Aryl Sulfonyl Chlorides

| Reducing System | Substrate Example | Solvent | Key Conditions | Yield | Reference |

| Zn / H₂SO₄ | Benzenesulfonyl chloride | Water/Acid | 0°C to reflux | 91% | orgsyn.org |

| PPh₃ | 4-Chloro-3-nitrobenzenesulfonyl chloride | Toluene | Reflux | 92% | nih.gov |

| Pd/C, HCOOH, PPh₃, I₂ | 4-Methylbenzenesulfonyl chloride | Formic Acid | 50°C, 5 hours | 73% | google.com |

Table 2: Substrate Scope for Thiophenol Synthesis via Catalytic Reduction

| R¹ | R² | R³ | R⁴ | R⁵ | Compound Name |

| H | H | H | H | H | Benzenesulfonyl chloride |

| CH₃ | H | H | H | H | 2-Methylbenzenesulfonyl chloride |

| H | H | Cl | H | H | 4-Chlorobenzenesulfonyl chloride |

| H | H | CN | H | H | 4-Cyanobenzenesulfonyl chloride |

| H | COCH₃ | H | H | H | This compound |

| H | H | OCH₃ | H | H | 4-Methoxybenzenesulfonyl chloride |

| This table illustrates the applicability of the reduction method described in patent CN102531978B to various substituted benzenesulfonyl chlorides, including this compound. google.com |

Computational and Theoretical Investigations of 3 Acetylbenzenesulfonyl Chloride

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the molecular and electronic structure of 3-acetylbenzenesulfonyl chloride. These studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional geometry. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to compute the structural and spectroscopic data for related benzenesulfonamide (B165840) derivatives. researchgate.net

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. The acetyl and sulfonyl chloride groups, being electron-withdrawing, significantly influence the electronic landscape of the benzene (B151609) ring. libretexts.org The distribution of Mulliken charges and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites, with the sulfur atom of the sulfonyl chloride group being a primary site for nucleophilic attack.

Substituent effects on the aromaticity of the benzene ring can be quantified using computational methods like the Aromaticity Index Based on Interaction Coordinates (AIBIC). aip.org For this compound, both the acetyl and sulfonyl chloride groups are expected to reduce the aromaticity of the benzene ring compared to unsubstituted benzene due to their electron-withdrawing nature. aip.org

A hypothetical table of computed geometric parameters for this compound is presented below, based on typical values for similar structures.

| Parameter | Value |

| C-S bond length | ~1.77 Å |

| S-Cl bond length | ~2.07 Å |

| S=O bond length | ~1.43 Å |

| C=O bond length | ~1.23 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-S-Cl bond angle | ~100° |

| O=S=O bond angle | ~123° |

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states. For example, the hydrolysis of benzenesulfonyl chloride has been studied using PM3 and DFT methods, revealing a two-step exothermic process that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net

Similar computational approaches can be applied to the reactions of this compound, such as its reaction with amines to form sulfonamides. researchgate.net Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. These models can also elucidate the role of solvents and catalysts in the reaction mechanism.

For instance, in the Smiles rearrangement involving aryl sulfonyl chlorides, a plausible reaction mechanism involves the formation of a six-membered cyclic transition state, the stability of which is influenced by the electronic nature of the substituents on the aryl ring. acs.org

Conformational Landscape and Stereoelectronic Effects

The presence of the acetyl and sulfonyl chloride substituents introduces conformational flexibility in this compound. The orientation of these groups relative to the benzene ring can significantly impact the molecule's energy and reactivity. Computational methods can be used to explore the conformational landscape and identify the most stable conformers.

Prediction of Reactivity and Selectivity in Derivatization

Theoretical models can predict the reactivity of this compound towards various nucleophiles and the regioselectivity of further electrophilic substitution on the benzene ring. The acetyl and sulfonyl chloride groups are both deactivating and meta-directing for electrophilic aromatic substitution. libretexts.org Computational analysis of the charge distribution in the benzene ring can confirm this directing effect. aip.org

The Hammett equation provides a framework for quantifying the electronic effects of the meta-acetyl and meta-sulfonyl chloride groups on reaction rates and equilibrium constants. wikipedia.org The reactivity of the sulfonyl chloride group itself towards nucleophiles is high, making it a versatile precursor for the synthesis of a wide range of sulfonamide derivatives. researchgate.netechemcom.com Computational studies can help in designing derivatization strategies by predicting the most favorable reaction conditions and the properties of the resulting products. For instance, molecular docking studies can predict the binding modes of derivatives with biological targets. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing and optimizing new drug candidates. For compounds derived from this compound, QSAR models can establish a mathematical relationship between the chemical structure and biological activity.

Numerous QSAR studies have been conducted on benzenesulfonamide derivatives, which could be synthesized from this compound. nih.govtandfonline.comtandfonline.comnih.gov These studies employ various molecular descriptors (e.g., steric, electronic, hydrophobic) to build predictive models. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the inhibitory activity of benzenesulfonamide derivatives against targets like carbonic anhydrase and hepatitis B virus capsid assembly. tandfonline.comnih.gov

The results of these QSAR studies, often presented as contour maps, highlight the structural features that are important for enhancing biological activity. tandfonline.comnih.gov This information is invaluable for the rational design of novel, more potent, and selective therapeutic agents based on the 3-acetylbenzenesulfonyl scaffold.

A summary of findings from representative QSAR studies on related benzenesulfonamide derivatives is shown in the table below.

| Study Focus | Target | Key Findings from QSAR Models |

| Carbonic Anhydrase Inhibitors | Human Carbonic Anhydrase II | Hydrophobic parameters (logP) significantly improve the statistical quality of the QSAR models. nih.gov |

| Hepatitis B Virus Capsid Assembly Inhibitors | HBV Capsid Protein | Steric and electrostatic fields are crucial for inhibitory activity, as revealed by CoMFA and CoMSIA contour maps. tandfonline.com |

| Anticancer Agents | Carbonic Anhydrase IX and XII | Models with high predictive ability were developed using DFT-calculated molecular descriptors. tandfonline.com |

| Selective Carbonic Anhydrase Inhibitors | Human Carbonic Anhydrase II/IX | 3D-QSAR models identified structural differences for selective inhibition. nih.gov |

Analytical Characterization Techniques for 3 Acetylbenzenesulfonyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-acetylbenzenesulfonyl chloride and its derivatives. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the acetyl group protons. The aromatic region will display a complex splitting pattern due to the meta-substitution on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of both the sulfonyl chloride and the acetyl groups. Based on analogous structures, the protons on the aromatic ring are expected to appear in the range of δ 7.5-8.5 ppm. The methyl protons of the acetyl group would typically appear as a sharp singlet further upfield, generally in the range of δ 2.5-2.7 ppm. For comparison, the reported ¹H NMR spectrum of the isomeric 4-acetylbenzenesulfonyl chloride shows aromatic protons in a similar downfield region and a singlet for the acetyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acetyl group (typically in the δ 195-200 ppm range), the methyl carbon of the acetyl group (around δ 25-30 ppm), and the aromatic carbons. The aromatic carbons will have chemical shifts in the typical δ 120-150 ppm range, with the carbon atom attached to the sulfonyl chloride group being significantly influenced by its electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from similar structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 (multiplets) | 125 - 145 |

| Acetyl CH₃ | ~2.6 (singlet) | ~27 |

| Carbonyl C=O | - | ~197 |

| Aromatic C-SO₂Cl | - | ~145 |

| Aromatic C-COCH₃ | - | ~138 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the acetyl moiety, typically appearing in the region of 1680-1700 cm⁻¹.

S=O Stretch: The sulfonyl chloride group will show two strong stretching vibrations, an asymmetric stretch usually around 1370-1390 cm⁻¹ and a symmetric stretch around 1170-1190 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Multiple bands of variable intensity for the aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

S-Cl Stretch: A weaker absorption for the sulfur-chlorine bond stretch is expected in the lower frequency region of the spectrum.

The IR spectra of derivatives of this compound, such as sulfonamides, would show the disappearance of the S-Cl band and the appearance of new bands, for instance, N-H stretching vibrations for primary and secondary sulfonamides.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Acetyl C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

| Sulfonyl S=O | Asymmetric Stretch | 1370 - 1390 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1170 - 1190 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

For this compound (molecular weight: 218.66 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would be accompanied by an isotopic peak at M+2 with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. sigmaaldrich.comgeorganics.sk

Common fragmentation pathways for aromatic sulfonyl chlorides and their derivatives often involve the loss of the sulfonyl chloride group or parts of it. thermofisher.com Key expected fragments for this compound would include:

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

Loss of SO₂Cl: A fragment corresponding to the acetylphenyl cation.

Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of a neutral sulfur dioxide molecule. thermofisher.com

Acetyl Group Fragmentation: Cleavage of the acetyl group can lead to a fragment corresponding to [M-CH₃CO]⁺.

The exact fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Description |

|---|---|---|

| [M]⁺ | [C₈H₇ClO₃S]⁺ | Molecular Ion |

| [M+2]⁺ | [C₈H₇³⁷ClO₃S]⁺ | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | [C₈H₇O₃S]⁺ | Loss of a chlorine radical |

| [M-SO₂]⁺ | [C₈H₇ClO]⁺ | Loss of sulfur dioxide |

| [C₇H₇O]⁺ | [CH₃COC₆H₄]⁺ | Loss of the sulfonyl chloride group |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and analysis of this compound and its derivatives. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for analyzing this compound would involve:

Column: A C18 or C8 reversed-phase column.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.

Detection: UV detection is highly effective due to the aromatic nature of the compound, with a strong absorbance in the UV region. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

For derivatives, the method would be adapted based on the polarity of the new compound. For instance, more polar derivatives would require a mobile phase with a higher aqueous content for optimal retention and separation. The use of HPLC coupled with mass spectrometry (LC-MS) can provide definitive identification of the main compound and any impurities.

Gas Chromatography (GC) can also be used for the analysis of this compound, and it is often used for assay determination in commercial products. However, the analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability and reactivity. At the high temperatures often used in GC injectors and columns, sulfonyl chlorides can degrade.

To overcome these challenges, several approaches can be taken:

Derivatization: The sulfonyl chloride can be converted into a more thermally stable derivative, such as a sulfonamide or sulfonate ester, prior to GC analysis. This is a common strategy to achieve reproducible and accurate quantification.

Optimized GC Conditions: Direct analysis may be possible under carefully controlled conditions, including using a lower injection port temperature, a shorter column, and a fast temperature ramp to minimize the time the analyte spends at high temperatures.

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Table 4: Summary of Chromatographic Techniques

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Key Considerations |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water Gradient | UV/PDA, MS | Excellent for purity determination and analysis of a wide range of derivatives. |

| GC | Polysiloxane-based (e.g., DB-5) | Helium, Hydrogen | FID, MS | Potential for thermal degradation; derivatization may be required for quantitative analysis. |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the elemental composition of a compound. It is a fundamental method for verifying the empirical formula of a newly synthesized substance. The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are collected and measured, allowing for the calculation of the mass percentages of each element.

For this compound, with the molecular formula C₈H₇ClO₃S, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (218.66 g/mol ). sigmaaldrich.comsmolecule.comfishersci.ca By comparing these theoretical percentages with the values obtained from experimental analysis, researchers can confirm the purity and empirical formula of the compound. A close correlation between the theoretical and found values provides strong evidence for the compound's identity and compositional integrity.

Table 2: Elemental Composition of this compound (C₈H₇ClO₃S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Theoretical Value (%) | Experimental Value (%) (Representative) |

| Carbon | C | 12.01 | 8 | 96.08 | 43.96 | 43.91 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.23 | 3.25 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.21 | 16.18 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.95 | 22.01 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.67 | 14.65 |

| Total | 218.67 | 100.00 | 100.00 |

Advanced Topics and Future Research Directions

Catalytic Approaches in Sulfonyl Chloride Chemistry

The synthesis and functionalization of sulfonyl chlorides have traditionally relied on stoichiometric reagents and often harsh conditions, such as the use of chlorosulfonic acid or phosphorus oxychloride. thieme-connect.comrsc.orgorgsyn.org Modern research, however, is increasingly focused on catalytic methods to overcome these limitations, offering milder, more efficient, and selective pathways. acs.orgacs.orgbeilstein-journals.org

Transition-metal catalysis has emerged as a powerful tool for C–H bond sulfonylation. rsc.org For instance, ruthenium and copper catalysts have been employed to achieve site-selective sulfonylation of aromatic compounds, including those with directing groups. acs.org Photocatalysis represents another frontier, enabling the generation of sulfonyl radicals from sulfonyl chlorides under visible light irradiation for various transformations. acs.orgrsc.org These methods often operate at room temperature and show high functional group tolerance. acs.orgnih.gov

A significant advancement is the use of sulfur dioxide surrogates, such as DABCO·(SO2)2 (DABSO), which avoids the handling of gaseous and toxic SO2. acs.orgrsc.orgorganic-chemistry.org These surrogates can be used in palladium-catalyzed reactions to convert aryl halides or boronic acids into the corresponding sulfonyl chlorides or their derivatives. rsc.orgchemistryviews.org Such catalytic strategies could be adapted for the synthesis of 3-acetylbenzenesulfonyl chloride, potentially offering a safer and more efficient alternative to classical methods.

| Catalytic Approach | Catalyst/Reagent Example | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | [Ru(p-cymene)Cl2]2, Cu(OAc)2 | meta-Selective C-H Sulfonylation | Improved regioselectivity | acs.org |

| Photoredox Catalysis | Eosin Y, K-PHI | Sulfonamide synthesis from thiols; Sulfonyl chloride synthesis from diazonium salts | Mild conditions, metal-free options, high functional group tolerance | thieme-connect.comacs.orgnih.gov |

| SO2 Surrogates | DABSO | One-pot conversion of aryl halides/boronic acids to sulfonamides | Avoids use of gaseous SO2, operational simplicity | rsc.orgorganic-chemistry.orgchemistryviews.org |

| Heterogeneous Catalysis | Potassium Poly(heptazine imide) (K-PHI) | Synthesis of sulfonyl chlorides from arenediazonium salts | Reusable, sustainable catalyst composed of light elements | acs.orgnih.gov |

Asymmetric Synthesis Involving this compound

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. sioc-journal.cn While specific examples involving this compound are not extensively documented, the broader field of sulfonyl chloride chemistry offers numerous strategies that could be applied to this molecule. Chiral sulfinyl compounds, which are valuable in asymmetric synthesis, can be prepared from sulfonyl chlorides. acs.org

One major area of research is the synthesis of chiral sulfones. rsc.org Recent breakthroughs have utilized a combination of photoactive electron donor–acceptor (EDA) complexes and chiral nickel catalysts to produce α-C chiral sulfones from sulfonyl chlorides with excellent yields and enantioselectivities. rsc.org Another approach involves the synthesis of chiral sulfinamides, which are versatile intermediates in asymmetric chemistry. nih.govresearchgate.net Methodologies have been developed for the diastereoselective reaction of sulfonyl chlorides with chiral amines to produce separable epimeric sulfinamides. researchgate.net

The application of these asymmetric methods to this compound could lead to novel chiral building blocks. For example, its reaction with chiral amines or alcohols in the presence of a suitable catalyst could yield enantiomerically enriched sulfonamides or sulfonate esters, which could then be evaluated for biological activity or used as chiral ligands in catalysis. nih.govresearchgate.net

| Target Chiral Molecule | Synthetic Strategy | Key Reagents/Catalysts | Potential Application | Reference |

|---|---|---|---|---|

| α-C Chiral Sulfones | Cooperative Asymmetric Catalysis | Photoactive EDA complex, Chiral Ni catalyst | Building blocks for pharmaceuticals and agrochemicals | rsc.org |

| Chiral Sulfinamides | Diastereoselective Reaction | Chiral amines (e.g., (-)-Quinine) as auxiliaries | Organocatalysts, chiral intermediates | researchgate.net |

| Chiral Sulfonamides | Asymmetric Multicomponent Reaction | Rh2(OAc)4 and Chiral Phosphoric Acids | Rapid access to enantiomerically enriched bioactive compounds | sioc-journal.cn |

| Chiral Sulfonimidoyl Chlorides | Desymmetrizing Enantioselective Hydrolysis | Chiral catalysts for hydrolysis of prochiral substrates | Synthesis of complex chiral sulfur-containing molecules | nih.gov |

Development of Novel Reaction Methodologies

Research into novel reaction methodologies for sulfonyl chlorides aims to expand their synthetic utility and improve reaction conditions. A key area of development is the one-pot synthesis of sulfonamides from aryl halides or anilines, bypassing the need to isolate the often unstable sulfonyl chloride intermediate. rsc.orgorganic-chemistry.org For example, a Sandmeyer-type reaction using anilines and a stable SO2 surrogate allows for the direct conversion to sulfonamides by adding an amine after the initial reaction is complete. organic-chemistry.org

The development of sulfonyl chloride mimics, such as pentafluorophenyl sulfonate esters, offers a more stable and easier-to-handle alternative for introducing the sulfonyl group. chemistryviews.orgucl.ac.uk Catalytic methods using palladium and copper have been developed for the synthesis of these activated esters from boronic acids. chemistryviews.org

Furthermore, innovative methods for the synthesis of sulfonyl chlorides themselves are being explored. These include the oxidative chlorination of thiols and disulfides using green oxidants like Oxone in water, which avoids the use of toxic and corrosive reagents. rsc.orgresearchgate.net Another mild protocol involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and easily prepared. organic-chemistry.orgresearchgate.net These methodologies could be applied to the synthesis and subsequent reactions of this compound, enabling the creation of complex derivatives under milder and more efficient conditions.

| Methodology | Description | Key Reagents | Advantage | Reference |

|---|---|---|---|---|

| Aqueous Oxyhalogenation | Synthesis of sulfonyl chlorides from thiols in water. | Oxone-KX (X = Cl, Br) | Environmentally friendly (uses water as solvent), rapid reaction. | rsc.org |

| NCS Chlorosulfonation | Synthesis of sulfonyl chlorides from S-alkylisothiourea salts. | N-Chlorosuccinimide (NCS) | Uses odorless starting materials, mild conditions. | organic-chemistry.orgresearchgate.net |

| Late-Stage Sulfonyl Chloride Formation | Conversion of primary sulfonamides back into sulfonyl chlorides. | Pyrylium salt (Pyry-BF4) | Allows for derivatization of complex, drug-like molecules. | d-nb.info |

| Use of Sulfonyl Chloride Mimics | Pentafluorophenyl sulfonate esters act as stable alternatives to sulfonyl chlorides. | Pentafluorophenol, Pd/Cu catalysts | Improved stability and handling compared to sulfonyl chlorides. | chemistryviews.org |

Exploration of New Biological Applications for Derivatives

Derivatives of this compound, particularly sulfonamides, are of significant interest in medicinal chemistry. The sulfonamide functional group is a key structural motif in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. smolecule.comnih.gov

Research has indicated that derivatives of this compound possess notable biological activity. smolecule.com Specifically, certain compounds derived from it have demonstrated significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. smolecule.com Broader studies on aryl sulfonyl derivatives confirm their potential as both antibacterial and antitumor agents. nih.govsamipubco.com For example, various benzimidazole-sulfonyl hybrids have shown potent activity against multiple Gram-positive and Gram-negative bacteria. nih.gov

Future research will likely focus on synthesizing a wider library of derivatives from this compound and screening them against a broader range of biological targets. The acetyl group on the benzene (B151609) ring provides a convenient handle for further chemical modification, allowing for the creation of diverse molecular architectures. This could lead to the discovery of new lead compounds for drug development, potentially targeting diseases ranging from bacterial infections to cancer.

| Derivative Class | Target Organism/Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Derivatives of this compound | Escherichia coli, Staphylococcus aureus | Significant antibacterial inhibition. | smolecule.com |

| N-Aryl Sulfonyl Derivatives with Pyrimidine Ring | MCF-7 (human breast cancer cell line) | Antitumor activity, with IC50 values varying by substitution. | samipubco.com |

| Benzimidazole-Sulfonyl Hybrids | Gram-positive and Gram-negative bacteria | Potent antibacterial activity with low MIC values. | nih.gov |

Environmental and Safety Aspects in Industrial Scale Synthesis

The industrial-scale synthesis of sulfonyl chlorides presents significant environmental and safety challenges. mdpi.com Traditional methods, such as direct chlorosulfonation, often use a large excess of highly corrosive and hazardous reagents like chlorosulfonic acid. rsc.orgmdpi.com These reactions are typically highly exothermic and produce substantial amounts of gaseous HCl, requiring careful thermal management and gas scrubbing systems to ensure safe operation. mdpi.comsdfine.com Furthermore, the aqueous work-up procedures can generate large volumes of acidic effluent, and product losses due to hydrolysis can be considerable. acs.org

To address these issues, "green" chemistry principles are being applied to the production of sulfonyl chlorides. nbinno.com One of the most promising approaches is the adoption of continuous flow chemistry. mdpi.com Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety. This technology can also reduce reaction times and reagent excess, leading to higher yields and less waste. mdpi.com

The development of alternative reagents and solvent systems is another key strategy. Syntheses using milder chlorinating agents like N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation are being explored. organic-chemistry.orgorganic-chemistry.org Performing reactions in water, where the sulfonyl chloride product precipitates directly from the reaction mixture, can simplify isolation and reduce the use of organic solvents and the risk of hydrolysis during work-up. rsc.orgacs.org These innovations are crucial for developing sustainable and economically viable industrial processes for compounds like this compound.

| Parameter | Traditional Batch Process (e.g., Chlorosulfonic Acid) | Modern "Green" Process (e.g., Flow Chemistry, Aqueous Media) | Reference |

|---|---|---|---|

| Reagents | Excess hazardous/corrosive reagents (e.g., ClSO3H, POCl3). | Milder reagents (NCS, Oxone), SO2 surrogates. | rsc.orgrsc.orgorganic-chemistry.org |

| Safety | Poor control over exotherms, significant off-gassing (HCl). | Superior thermal management, contained system reduces exposure. | mdpi.com |

| Environmental Impact | High volume of acidic aqueous waste, use of organic solvents. | Reduced solvent use, potential for aqueous processes, less waste. | rsc.orgacs.org |

| Efficiency | Variable yields due to hydrolysis during work-up. | Higher isolated yields, reduced reaction times, simplified isolation. | mdpi.comacs.org |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-acetylbenzenesulfonyl chloride from its precursor?

- Methodological Answer : this compound can be synthesized via chlorination of 3-acetylbenzenesulfonic acid using sulfuryl chloride (SO₂Cl₂) under controlled conditions. A typical procedure involves dissolving the precursor in an anhydrous solvent (e.g., dichloromethane) and adding SO₂Cl₂ dropwise at 0–5°C, followed by stirring at room temperature for 6–12 hours. Catalysts like FeCl₃ may enhance reaction efficiency . Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 6–12 hours |

| Solvent | Dichloromethane/Chloroform |

| Catalyst | FeCl₃ (optional) |

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of acetyl (-COCH₃) and sulfonyl chloride (-SO₂Cl) groups. For example, the acetyl proton typically appears as a singlet at δ 2.6–2.8 ppm .

- FTIR : Look for characteristic peaks: S=O stretch (~1370 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place (<25°C) in airtight glass containers to prevent hydrolysis .

- Waste Disposal : Neutralize residual compound with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers address low yields in sulfonylation reactions involving this compound?

- Methodological Answer : Low yields often stem from hydrolysis of the sulfonyl chloride group. Mitigation strategies include:

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Catalyst Optimization : Test Lewis acids (e.g., AlCl₃) to improve electrophilic reactivity .

- Reaction Monitoring : Track progress via TLC (silica gel, hexane/ethyl acetate eluent) to terminate the reaction before side reactions dominate .

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from impurities or isomerization. Steps include:

Q. What are the applications of this compound in synthesizing bioactive compounds?

- Methodological Answer : This compound is a key intermediate in:

- Sulfonamide Drug Development : React with amines (e.g., ethylenediamine) to form sulfonamide linkages .

- Polymer Chemistry : Incorporate into sulfonated polymers for ion-exchange membranes .

Example Reaction :

this compound + R-NH₂ → 3-Acetylbenzenesulfonamide + HCl

Yield: 70–85% (optimized conditions) [[3, 11]]

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of this compound under varying pH conditions?

- Methodological Answer : Stability discrepancies arise from hydrolysis rates. Conduct controlled experiments:

- pH-Dependent Stability Study :

| pH | Half-Life (25°C) |

|---|---|

| 3 | >48 hours |

| 7 | 12 hours |

| 10 | <1 hour |

| Hydrolysis accelerates in basic conditions due to nucleophilic attack by OH⁻ . |

Experimental Design Considerations

Q. What strategies optimize the scalability of this compound synthesis for industrial research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。